molecular formula C15H11Cl2NO5 B3638172 (3-Nitrophenyl)methyl 2-(2,4-dichlorophenoxy)acetate

(3-Nitrophenyl)methyl 2-(2,4-dichlorophenoxy)acetate

Cat. No.: B3638172
M. Wt: 356.2 g/mol
InChI Key: WVEMYXXBSWVOPJ-UHFFFAOYSA-N
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Description

(3-Nitrophenyl)methyl 2-(2,4-dichlorophenoxy)acetate: is an organic compound that combines a nitrophenyl group with a dichlorophenoxyacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Nitrophenyl)methyl 2-(2,4-dichlorophenoxy)acetate typically involves the esterification of (3-nitrophenyl)methanol with 2-(2,4-dichlorophenoxy)acetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of microreactors can enhance reaction efficiency and control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

    Reduction: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and acid.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Reduction: Hydrolysis using sodium hydroxide (NaOH) or hydrochloric acid (HCl).

    Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products:

    Reduction: (3-Aminophenyl)methyl 2-(2,4-dichlorophenoxy)acetate.

    Hydrolysis: (3-Nitrophenyl)methanol and 2-(2,4-dichlorophenoxy)acetic acid.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of esterification and hydrolysis reactions.

Biology:

  • Potential use in the development of bioactive compounds due to its structural features.

Medicine:

  • Investigated for its potential as a precursor in the synthesis of pharmaceutical agents.

Industry:

Mechanism of Action

The mechanism of action of (3-Nitrophenyl)methyl 2-(2,4-dichlorophenoxy)acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical pathways. The dichlorophenoxyacetate moiety can act as a herbicide by mimicking plant hormones, leading to uncontrolled growth and eventual plant death .

Comparison with Similar Compounds

    2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide.

    (3-Nitrophenyl)methanol: A precursor in the synthesis of (3-Nitrophenyl)methyl 2-(2,4-dichlorophenoxy)acetate.

    (3-Aminophenyl)methyl 2-(2,4-dichlorophenoxy)acetate: A reduction product of the compound.

Uniqueness:

Properties

IUPAC Name

(3-nitrophenyl)methyl 2-(2,4-dichlorophenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2NO5/c16-11-4-5-14(13(17)7-11)22-9-15(19)23-8-10-2-1-3-12(6-10)18(20)21/h1-7H,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVEMYXXBSWVOPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])COC(=O)COC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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